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Compound of Interest

Methyl 6-amino-1H-indazole-4-
Compound Name:
carboxylate

Cat. No.: B1326374

This guide provides a comparative analysis of the structure-activity relationships (SAR) of two
distinct series of 1H-indazole-4-carboxylate derivatives, focusing on their potential as anti-
cancer agents. The comparison is based on experimental data from studies on Fibroblast
Growth Factor Receptor (FGFR) inhibitors and cytotoxic agents against various cancer cell
lines.

6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-
indazoles as FGFR1 Inhibitors

A study by Zhao et al. investigated a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-
indazole derivatives, including 4-carboxamides, as potent inhibitors of FGFR1. The core
scaffold was designed to interact with the ATP-binding site of the FGFR1 kinase domain. The
structure-activity relationship was explored by modifying the substituent at the 4-position of the
indazole ring.

Data Presentation

Compound ID R Group (at 4-position) FGFR1 IC50 (nM)

10a -C(O)NH-Ph 69.1+19.8

-C(O)NH-(3-(4-
13a 30.2+1.9
methylpiperazin-1-yl)phenyl)
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Table 1: In vitro FGFR1 inhibitory activities of 1H-indazole-4-carboxamide derivatives.[1]
Structure-Activity Relationship (SAR) Insights

The data indicates that the nature of the amide substituent at the 4-position significantly
influences the inhibitory activity against FGFRL1.

o Basic Amine Moiety: The introduction of a basic piperazine moiety in compound 13a led to a
more than two-fold increase in potency compared to the unsubstituted phenyl amide 10a.
This suggests that the basic amine may form additional favorable interactions within the
kinase binding site or improve the physicochemical properties of the compound, leading to
enhanced activity.[1]

Signaling Pathway

The following diagram illustrates the canonical Fibroblast Growth Factor Receptor (FGFR)
signaling pathway, which is a key pathway in cell proliferation, differentiation, and survival.
Aberrant activation of this pathway is implicated in various cancers. The synthesized 1H-
indazole-4-carboxylates aim to inhibit FGFR1, a receptor tyrosine kinase in this pathway.
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FGFR Signaling Pathway Inhibition

6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic Acid
Amides as Anticancer Agents

Sawant et al. synthesized a series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-
substituted amides and evaluated their cytotoxic activity against several human cancer cell
lines. The study explored the impact of various substituted amines on the anticancer potency.

Data Presentation

R Group
. HEP3BPN 11 MDA 453 IC50 HL 60 IC50
Compound ID (Amide

IC50 (UM M M

Substituent) (M) (M) (M)
4-fluoro-

1lla ) 89.12+0.9 71.23+0.12 81.23+0.11
phenylamine
4-chloro-2-fluoro-

1l1c ) 21.34+0.1 34.12+0.1 43.23+0.9
phenylamine
2,4-dichloro-

11d ) 33.12+0.1 41.23+0.11 45.12+0.1
phenylamine

Table 2: In vitro anticancer activities of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid
amides.

Structure-Activity Relationship (SAR) Insights

The SAR for this series highlights the importance of the substitution pattern on the
phenylamine moiety for cytotoxic activity.

» Halogen Substitution: The presence of halogen atoms on the phenylamine ring generally
enhances anticancer activity. Compound 11a, with a single fluoro substituent, showed
moderate activity.
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» Multiple Halogenation: The introduction of a second halogen, as seen in the chloro and
fluoro-substituted compound 11c and the dichloro-substituted compound 11d, resulted in a
significant increase in potency against all tested cell lines. Compound 11c was the most
potent in this series, suggesting a favorable interaction of the 4-chloro-2-fluoro-phenylamine
moiety with the biological target.

Experimental Workflow

The general workflow for the synthesis and biological evaluation of these 1H-indazole-4-
carboxylate derivatives is depicted below.
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Synthesis and Screening Workflow
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Experimental Protocols
FGFR1 Kinase Assay (Adapted from Zhao et al.)

The inhibitory activity of the compounds against FGFR1 was determined using a kinase assay.

e Reaction Setup: The kinase reactions were performed in a final volume of 10 pL in 384-well
plates. The reaction mixture contained 50 mM HEPES (pH 7.5), 10 mM MgCI2, 1 mM EGTA,
2 mM DTT, 0.01% Tween-20, recombinant human FGFR1 kinase, the test compound (at
various concentrations), and ATP.

 Incubation: The reaction was initiated by the addition of ATP and incubated for a specific time
at room temperature.

o Detection: The amount of ADP produced, which is proportional to the kinase activity, was
measured using a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay,
Promega).

o Data Analysis: The IC50 values were calculated by fitting the dose-response curves using a
nonlinear regression model.

MTT Cell Viability Assay (Adapted from Sawant et al.)

The cytotoxic effects of the compounds on cancer cell lines were evaluated using the MTT (3-
(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density (e.g., 5 x 103
cells/well) and allowed to adhere overnight.

o Compound Treatment: The cells were then treated with various concentrations of the test
compounds and incubated for 72 hours.

o MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to
each well, and the plates were incubated for an additional 4 hours at 37 °C.

e Formazan Solubilization: The medium was removed, and the formazan crystals formed by
viable cells were dissolved in a solubilization solution (e.g., DMSO).
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e Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using
a microplate reader.

» Data Analysis: The percentage of cell viability was calculated relative to the untreated control
cells, and the IC50 values were determined from the dose-response curves.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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studies-of-1h-indazole-4-carboxylates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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